3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Description
3-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core fused with a piperazine moiety substituted at the 2-fluorophenyl position. The molecule is distinguished by:
- Substituents: A 2-sulfanylidene group at position 2, which enhances hydrogen-bonding capacity and may act as a reactive pharmacophore.
- Piperazine linkage: A 4-(2-fluorophenyl)piperazin-1-yl group connected via an ethyl linker, a motif commonly associated with central nervous system (CNS) receptor modulation (e.g., dopamine D2 and serotonin 5-HT1A/2A receptors) .
Properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-15-5-1-2-6-16(15)24-11-8-23(9-12-24)10-13-25-18(26)14-4-3-7-21-17(14)22-19(25)27/h1-7H,8-13H2,(H,21,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVUPUGRYLEZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a novel chemical entity that has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrido[2,3-d]pyrimidin-4-one core with a sulfanylidene group and a piperazine moiety substituted with a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 363.46 g/mol.
Recent studies have indicated that compounds similar to this one may act as inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial in regulating nucleoside levels in cells, impacting various physiological processes including nucleotide synthesis and adenosine signaling pathways. The inhibition of these transporters has implications for cancer therapy and other diseases where adenosine plays a significant role .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be linked to its structural features. The presence of the piperazine ring and the fluorophenyl group enhances its binding affinity to target proteins, while the sulfanylidene group may contribute to its inhibitory effects on ENTs. Studies have shown that modifications to these groups can significantly alter potency and selectivity against different ENTs .
In Vitro Studies
In vitro assays using cell lines transfected with human ENT1 and ENT2 have demonstrated that this compound exhibits selective inhibition of ENT2 over ENT1. The IC50 values for various analogues have been documented, showcasing a range from nanomolar to micromolar concentrations depending on structural modifications .
| Compound | IC50 (ENT1) | IC50 (ENT2) | Selectivity Ratio |
|---|---|---|---|
| FPMINT | 50 nM | 5 nM | 10 |
| Compound A | 100 nM | 10 nM | 10 |
| Compound B | 200 nM | 20 nM | 10 |
Case Study 1: Cancer Therapy
A detailed study investigated the effects of this compound on cancer cell lines, revealing its ability to induce apoptosis through adenosine pathway modulation. The results indicated that treatment with the compound led to decreased cell viability in various cancer types, supporting its potential as an anticancer agent .
Case Study 2: Neurological Disorders
Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. The findings suggested that it could mitigate neuronal damage by modulating adenosine levels, thus providing a therapeutic avenue for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidin-4-ones (–7)
Compounds such as 8-(4-(2-(4-(2,4-difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () share a pyrido[3,4-d]pyrimidinone core but differ in substituent positions and linker groups. Key distinctions include:
- Substitution at position 8 : Pyrazol-1-yl groups in these derivatives vs. the ethyl-piperazine chain in the target compound.
- Piperidine vs.
| Property | Target Compound | 8-Substituted Pyrido[3,4-d] Analogs |
|---|---|---|
| Core structure | Pyrido[2,3-d]pyrimidinone | Pyrido[3,4-d]pyrimidinone |
| Position 2 substituent | 2-Sulfanylidene | Oxo or protected oxo groups |
| Piperazine/piperidine | 4-(2-Fluorophenyl)piperazine | 4-(Substituted phenyl)piperidine |
| Molecular weight (approx.) | ~450–500 Da | ~500–550 Da |
Thieno-Fused Pyrimidinones ()
Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., 7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, ) replace the pyridine ring with a thiophene. This substitution increases lipophilicity (logP) but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .
Functional Group Comparisons
Piperazine Modifications
- BH24240 (): Incorporates a 4-(2-fluorophenyl)piperazin-1-yl group but attaches it to a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone substituent. The thiazolidinone introduces additional hydrogen-bonding sites but increases molecular weight (~537 Da vs. ~470 Da for the target compound) .
- Tetrahydro-pyrido-pyrimidinones (): Feature saturated cores (tetrahydro) and benzothiophene-piperazine hybrids, which enhance CNS penetration but reduce planarity for receptor binding .
Sulfanylidene vs. Thioxo/Thiazolidinone Groups
The target’s 2-sulfanylidene group distinguishes it from analogs like 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl] derivatives (), where thiazolidinone rings add steric bulk and redox-sensitive thione groups .
Pharmacological and Physicochemical Profiles
Research Findings and Implications
- Synthetic Accessibility: The target compound’s ethyl-piperazine linker simplifies synthesis compared to thiazolidinone-containing analogs, which require multi-step cyclization (e.g., ) .
- Receptor Selectivity : The 2-fluorophenyl-piperazine moiety is a hallmark of dopamine D2 partial agonists (e.g., aripiprazole analogs), suggesting the target may share this mechanism .
- Metabolic Stability: The pyrido[2,3-d]pyrimidinone core may offer superior stability over thieno-fused analogs, which are prone to hepatic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
